molecular formula C12H15NO4 B1507812 tert-butyl2-methyl-6-nitrobenzoate

tert-butyl2-methyl-6-nitrobenzoate

Cat. No.: B1507812
M. Wt: 237.25 g/mol
InChI Key: HOEMEWVVQCVPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl2-methyl-6-nitrobenzoate is an organic compound with the molecular formula C12H15NO4 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 1,1-dimethylethyl ester group, and the benzene ring is substituted with a methyl group at the 2-position and a nitro group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-methyl-6-nitro-, 1,1-dimethylethyl ester typically involves the esterification of 2-methyl-6-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of minimizing by-products and waste, ensuring a more sustainable and cost-effective process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl2-methyl-6-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Acidic or basic hydrolysis conditions

    Substitution: Nitric acid, halogens (e.g., chlorine, bromine)

Major Products Formed

    Reduction: 2-methyl-6-aminobenzoic acid

    Hydrolysis: 2-methyl-6-nitrobenzoic acid

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

tert-butyl2-methyl-6-nitrobenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may also be used in the development of new drugs and therapeutic agents.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of benzoic acid, 2-methyl-6-nitro-, 1,1-dimethylethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects. The ester group can also facilitate the compound’s incorporation into drug delivery systems, enhancing the stability and bioavailability of therapeutic agents.

Comparison with Similar Compounds

tert-butyl2-methyl-6-nitrobenzoate can be compared with other similar compounds, such as:

    Benzoic acid, 2-methyl-, 1,1-dimethylethyl ester: Lacks the nitro group, resulting in different chemical properties and reactivity.

    Benzoic acid, 2-nitro-, methyl ester: Contains a methyl ester group instead of a 1,1-dimethylethyl ester group, leading to differences in steric effects and reactivity.

    Benzoic acid, 4-nitro-, methyl ester: The nitro group is positioned differently on the benzene ring, affecting the compound’s electronic properties and reactivity.

The uniqueness of benzoic acid, 2-methyl-6-nitro-, 1,1-dimethylethyl ester lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

tert-butyl 2-methyl-6-nitrobenzoate

InChI

InChI=1S/C12H15NO4/c1-8-6-5-7-9(13(15)16)10(8)11(14)17-12(2,3)4/h5-7H,1-4H3

InChI Key

HOEMEWVVQCVPRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC(C)(C)C

Origin of Product

United States

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